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Compound of Interest

Compound Name: Tetrahexylammonium iodide

Cat. No.: B1219573 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for

tetrahexylammonium iodide, a quaternary ammonium salt with applications in various

scientific domains, including as a phase transfer catalyst and in the synthesis of ionic liquids.

This document summarizes available Nuclear Magnetic Resonance (NMR), Infrared (IR), and

Ultraviolet-Visible (UV-Vis) spectroscopic data, details experimental protocols, and presents a

logical workflow for spectroscopic analysis.

Spectroscopic Data
The following tables summarize the key spectroscopic data for tetrahexylammonium iodide.

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR Data

The ¹H NMR spectrum of tetrahexylammonium iodide provides characteristic signals

corresponding to the protons of the hexyl chains.
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Assignment Chemical Shift (ppm)

-N⁺-(CH₂-CH₂-CH₂-CH₂-CH₂-CH₃)₄ ~3.25 - 3.39

-N⁺-(CH₂-CH₂-CH₂-CH₂-CH₂-CH₃)₄ ~1.70

-N⁺-(CH₂-CH₂-CH₂-CH₂-CH₂-CH₃)₄ ~1.34 - 1.42

-N⁺-(CH₂-CH₂-CH₂-CH₂-CH₂-CH₃)₄ ~0.90

Note: Chemical shifts are approximate and can vary depending on the solvent and

experimental conditions.

¹³C NMR Data

The ¹³C NMR spectrum reveals the distinct carbon environments within the

tetrahexylammonium cation. While a specific peak list is not readily available in the searched

literature, SpectraBase confirms the existence of a ¹³C NMR spectrum for

tetrahexylammonium iodide[1]. Based on the structure, the following approximate chemical

shifts can be expected:

Assignment Predicted Chemical Shift (ppm)

-N⁺-(CH₂-CH₂-CH₂-CH₂-CH₂-CH₃)₄ 58 - 60

-N⁺-(CH₂-CH₂-CH₂-CH₂-CH₂-CH₃)₄ 30 - 32

-N⁺-(CH₂-CH₂-CH₂-CH₂-CH₂-CH₃)₄ 25 - 27

-N⁺-(CH₂-CH₂-CH₂-CH₂-CH₂-CH₃)₄ 22 - 24

-N⁺-(CH₂-CH₂-CH₂-CH₂-CH₂-CH₃)₄ 21 - 23

-N⁺-(CH₂-CH₂-CH₂-CH₂-CH₂-CH₃)₄ 13 - 15

Note: These are predicted values based on typical chemical shifts for alkyl chains in similar

chemical environments.

Infrared (IR) Spectroscopy
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The IR spectrum of tetrahexylammonium iodide is characterized by absorptions

corresponding to the vibrational modes of the C-H and C-N bonds. SpectraBase and PubChem

confirm the availability of FTIR data for this compound[1][2]. The spectrum is typically acquired

using a KBr pellet.

Wavenumber (cm⁻¹) Assignment Intensity

~2955, ~2925, ~2855
C-H stretching (asymmetric

and symmetric)
Strong

~1465 C-H bending (scissoring) Medium

~1380 C-H bending (symmetric) Medium

~970 - 900 C-N stretching Medium

Note: The absence of significant peaks in the O-H and N-H stretching regions (3200-3500

cm⁻¹) indicates the purity of the quaternary ammonium salt.

Ultraviolet-Visible (UV-Vis) Spectroscopy
Direct UV-Vis spectroscopic data for tetrahexylammonium iodide is limited in the public

domain. The absorption characteristics are primarily associated with the iodide anion. In

solution, the iodide ion (I⁻) and the potential formation of the triiodide ion (I₃⁻) dominate the UV-

Vis spectrum. Studies on systems containing tetra-n-hexylammonium iodide have been

conducted, which may provide insights into its behavior in different solvent environments[3].

The iodide ion typically exhibits strong absorption bands in the ultraviolet region, generally

below 250 nm[4][5].

Experimental Protocols
The following are detailed methodologies for the key spectroscopic analyses of

tetrahexylammonium iodide.

NMR Spectroscopy
Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for structural elucidation.

Materials:
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Tetrahexylammonium iodide sample

Deuterated solvent (e.g., Chloroform-d, CDCl₃)

NMR tubes (5 mm)

Pipettes

Vortex mixer

Procedure:

Sample Preparation:

Weigh approximately 10-20 mg of tetrahexylammonium iodide for ¹H NMR (20-50 mg

for ¹³C NMR) and place it in a clean, dry vial.

Add approximately 0.6-0.7 mL of the chosen deuterated solvent (e.g., CDCl₃).

Gently vortex the vial to ensure complete dissolution of the sample.

Using a pipette, transfer the solution into a clean 5 mm NMR tube. The final solution height

should be approximately 4-5 cm.

Instrument Setup:

The NMR spectra can be recorded on a spectrometer operating at a frequency of, for

example, 400 MHz for ¹H and 100 MHz for ¹³C.

The instrument is locked to the deuterium signal of the solvent.

Shimming is performed to optimize the magnetic field homogeneity.

Data Acquisition:

¹H NMR: Acquire the spectrum with a sufficient number of scans to achieve a good signal-

to-noise ratio. Typical parameters include a spectral width of 10-15 ppm, a relaxation delay

of 1-2 seconds, and an acquisition time of 2-4 seconds.
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¹³C NMR: Acquire the spectrum using proton decoupling to simplify the spectrum and

enhance the signal. A larger number of scans is typically required compared to ¹H NMR.

Typical parameters include a spectral width of 200-250 ppm, a relaxation delay of 2-5

seconds, and an acquisition time of 1-2 seconds.

Data Processing:

The acquired Free Induction Decay (FID) is Fourier transformed to obtain the spectrum.

Phase and baseline corrections are applied.

Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g.,

Tetramethylsilane, TMS).

FTIR Spectroscopy
Objective: To obtain an infrared spectrum to identify the functional groups present in

tetrahexylammonium iodide.

Materials:

Tetrahexylammonium iodide sample

Potassium bromide (KBr), spectroscopy grade

Agate mortar and pestle

Pellet press

FTIR spectrometer

Procedure:

Sample Preparation (KBr Pellet Method):

Thoroughly dry the KBr powder in an oven to remove any moisture.

In an agate mortar, grind 1-2 mg of the tetrahexylammonium iodide sample to a fine

powder.
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Add approximately 100-200 mg of the dry KBr powder to the mortar.

Gently mix and grind the sample and KBr together until a homogeneous mixture is

obtained.

Transfer the mixture to a pellet press die.

Apply pressure (typically 8-10 tons) for a few minutes to form a transparent or semi-

transparent pellet.

Data Acquisition:

Place the KBr pellet in the sample holder of the FTIR spectrometer.

Record a background spectrum of the empty sample compartment.

Record the sample spectrum over the range of 4000-400 cm⁻¹.

The final spectrum is presented as a plot of transmittance or absorbance versus

wavenumber (cm⁻¹).

UV-Vis Spectroscopy
Objective: To investigate the electronic absorption properties of tetrahexylammonium iodide
in solution.

Materials:

Tetrahexylammonium iodide sample

Spectroscopy grade solvent (e.g., ethanol, cyclohexane)

Quartz cuvettes (1 cm path length)

UV-Vis spectrophotometer

Procedure:

Sample Preparation:
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Prepare a stock solution of tetrahexylammonium iodide of a known concentration in the

chosen solvent.

From the stock solution, prepare a series of dilutions to find an optimal concentration that

gives an absorbance reading within the linear range of the instrument (typically 0.1 - 1.0).

Data Acquisition:

Fill a quartz cuvette with the pure solvent to be used as a reference (blank).

Fill a second quartz cuvette with the sample solution.

Place the reference and sample cuvettes in the spectrophotometer.

Record the baseline with the blank.

Scan the sample over a desired wavelength range (e.g., 200-800 nm).

The resulting spectrum is a plot of absorbance versus wavelength.

Experimental Workflow
The following diagram illustrates the general workflow for the spectroscopic characterization of

a chemical compound like tetrahexylammonium iodide.
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General Spectroscopic Analysis Workflow

Sample Preparation

Spectroscopic Analysis

Data Processing & Interpretation

Final Output
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UV-Vis Grade Solvent

For UV-Vis

NMR Spectroscopy
(¹H and ¹³C) FTIR Spectroscopy UV-Vis Spectroscopy

NMR Spectral Analysis
(Chemical Shifts, Integration)

FTIR Spectral Analysis
(Peak Identification)

UV-Vis Spectral Analysis
(λmax, Molar Absorptivity)

Comprehensive
Spectroscopic Report

Click to download full resolution via product page

Caption: General workflow for spectroscopic analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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